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molecular formula C12H14N2O2 B8676886 Tert-butyl imidazo[1,5-a]pyridine-6-carboxylate

Tert-butyl imidazo[1,5-a]pyridine-6-carboxylate

Cat. No. B8676886
M. Wt: 218.25 g/mol
InChI Key: WRPHTSFGKUGZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633216B2

Procedure details

3.37 ml (14.06 mmol) of N,N-dimethylformamide di(tert-butyl)acetal are added to 570 mg (3.52 mmol) of imidazo[1,5-a]pyridine-6-carboxylic acid [described in Bioorg. Med. Chem. Lett., (2002), 12(3), 465-470] in a mixture of 5 ml of dimethylformamide and 5 ml of toluene and the mixture is heated at 90° C. for 6 hours. 3.37 ml (14.06 mmol) of N,N-dimethylformamide di(tert-butyl)acetal are again added to the reaction medium and the mixture is heated at 90° C. for a further 4 hours. The reaction medium is poured onto water and extracted with ethyl acetate. The organic phase is separated by settling, washed with a saturated aqueous sodium chloride solution, dried over sodium sulfate and concentrated under reduced pressure. The product is purified by filtration through a bed of silica, elution being carried out with a mixture of dichloromethane and methanol (98/2). After evaporation, 580 mg of a beige powder are obtained. Melting point: 77° C.; 1H NMR (d6-DMSO): 1.59 (9H, s), 7.71 (1H, d), 7.36 (1H, s), 7.58 (1H, d), 8.56 (1H, s), 9.03 (1H, s).
Quantity
3.37 mL
Type
reactant
Reaction Step One
Quantity
570 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.37 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:5][CH:6]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])N(C)C)(C)(C)C.[CH:15]1[N:16]=[CH:17][N:18]2[CH:23]=[C:22](C(O)=O)[CH:21]=[CH:20][C:19]=12>CN(C)C=O.C1(C)C=CC=CC=1>[CH:15]1[N:16]=[CH:17][N:18]2[CH:23]=[C:22]([C:6]([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])=[O:5])[CH:21]=[CH:20][C:19]=12

Inputs

Step One
Name
Quantity
3.37 mL
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)C)OC(C)(C)C
Name
Quantity
570 mg
Type
reactant
Smiles
C=1N=CN2C1C=CC(=C2)C(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3.37 mL
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)C)OC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 90° C. for a further 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
The reaction medium is poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The product is purified by filtration through a bed of silica, elution
ADDITION
Type
ADDITION
Details
being carried out with a mixture of dichloromethane and methanol (98/2)
CUSTOM
Type
CUSTOM
Details
After evaporation, 580 mg of a beige powder
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
C=1N=CN2C1C=CC(=C2)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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